molecular formula C24H16N2O7 B4301188 ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE

ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE

Cat. No.: B4301188
M. Wt: 444.4 g/mol
InChI Key: NQLLXCCAQJJDDV-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}benzoate is a complex organic compound that features a nitro group, an anthracene moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE typically involves multiple steps. One common method includes the nitration of anthracene to introduce the nitro group, followed by oxidation to form the anthraquinone structure. The anthraquinone derivative is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitroanthraquinone derivatives.

    Reduction: Formation of aminoanthraquinone derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Ethyl 4-{[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Molecular Targets: Potential interaction with enzymes and receptors involved in oxidative stress and cellular signaling.

    Pathways: May influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(1-amino-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}benzoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-{[(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}benzoate: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

Ethyl 4-{[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O7/c1-2-33-24(30)13-7-9-14(10-8-13)25-23(29)18-12-11-17-19(20(18)26(31)32)22(28)16-6-4-3-5-15(16)21(17)27/h3-12H,2H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLLXCCAQJJDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE
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ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE
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ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE
Reactant of Route 4
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ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE
Reactant of Route 5
ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE
Reactant of Route 6
ETHYL 4-(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-AMIDO)BENZOATE

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